molecular formula H6O2Sn B8038434 λ2-stannane;dihydrate

λ2-stannane;dihydrate

Cat. No.: B8038434
M. Wt: 156.76 g/mol
InChI Key: FYMDWUVVNXBFQY-UHFFFAOYSA-N
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Description

λ²-Stannane dihydrate (dichloro-λ²-stannane dihydrate, SnCl₂·2H₂O) is an organometallic tin compound characterized by a divalent tin center coordinated with two chloride ligands and two water molecules. It is widely employed in synthesis reactions, particularly in hydrochlorination and coupling processes. For instance, it reacts with hydrogen chloride in diethyl ether at 20°C for 30 hours to facilitate tin-mediated transformations . Additionally, it is utilized in multi-step syntheses involving oxalyl dichloride and dimethylformamide (DMF), demonstrating its versatility in forming complex organic intermediates . The dihydrate form enhances stability during storage and reaction conditions, preventing rapid oxidation or hydrolysis of the tin center.

Properties

IUPAC Name

λ2-stannane;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2H2O.Sn.2H/h2*1H2;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMDWUVVNXBFQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[SnH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

O.O.[SnH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

λ2-stannane;dihydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are tailored to the specific functional groups present in the compound. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

λ2-stannane;dihydrate has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and the effects of different reagents on its structure. In biology, it is investigated for its effects on cell function and signal transduction pathways. In medicine, this compound is explored for its potential therapeutic applications, including its effects on various biological targets. Industrially, it may be used in the development of new materials or as a reagent in chemical processes .

Mechanism of Action

The mechanism of action of λ2-stannane;dihydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cell function and signal transduction. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Dihydrate Compounds

Structural and Physicochemical Properties

Compound Chemical Formula Crystal Morphology Surface Area (m²/g) Key Applications Stability Considerations
λ²-Stannane dihydrate SnCl₂·2H₂O Not reported Not reported Organometallic synthesis Sensitive to dehydration; requires anhydrous conditions
DHA-S dihydrate Sodium dehydroacetate·2H₂O Hollow needle crystals 21.37 Pharmaceuticals, food preservation Prone to hydration-dehydration transitions under humidity
Nickel(II) acetylacetonate dihydrate Ni(C₅H₇O₂)₂·2H₂O Aqua-blue crystals Not reported Catalyst, chemical intermediate Stable up to 240°C (decomposes)
Dihydrate phosphogypsum CaSO₄·2H₂O Non-hollow crystals 15.31 (monohydrate) Construction materials Converts to α/β-hemihydrate under heat
Sodium molybdate dihydrate Na₂MoO₄·2H₂O Crystalline powder Not reported Catalysis, agriculture Hygroscopic; stable in dry conditions
Key Observations:
  • Crystal Morphology: DHA-S dihydrate exhibits hollow needle crystals with a higher surface area (21.37 m²/g) compared to non-hollow forms, enabling faster dissolution rates . In contrast, λ²-stannane dihydrate’s morphology is less documented, though its reactivity suggests a compact structure.
  • Thermal Stability : Nickel(II) acetylacetonate dihydrate decomposes at 240°C, whereas λ²-stannane dihydrate is typically used below 100°C to avoid dehydration .
  • Application-Specific Behavior : Dihydrate phosphogypsum undergoes phase transitions to hemihydrates (α/β-CaSO₄·0.5H₂O) at elevated temperatures, critical for cementitious materials . λ²-Stannane dihydrate, however, is valued for its redox activity in tin-based reagents.

Stability and Environmental Considerations

  • Hydration Dynamics : DHA-S dihydrate and phosphogypsum dihydrate are prone to phase changes under humidity or heat, necessitating controlled storage . λ²-stannane dihydrate requires anhydrous solvents (e.g., diethyl ether) to prevent hydrolysis during reactions .

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